molecular formula C10H14F3NO5S B1397976 tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 630121-86-7

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1397976
CAS No.: 630121-86-7
M. Wt: 317.28 g/mol
InChI Key: FXWRRWKJFCPRBG-UHFFFAOYSA-N
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Biological Activity

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 630121-86-7) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethylsulfonyl group, which is known to enhance the pharmacological properties of organic molecules.

The molecular formula of this compound is C10H14F3NO5S, with a molecular weight of 317.28 g/mol. The structure includes a pyrrole ring and a tert-butyl ester, which contribute to its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrrole moieties often exhibit significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives can possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 5 µM . While specific data for this compound is limited, its structural similarities suggest potential activity against bacterial strains.

Anticancer Potential

Pyrrole derivatives are also recognized for their anticancer properties. For example, compounds with similar structures have exhibited significant cytotoxic effects on various cancer cell lines. In one study, related compounds showed IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines . The presence of the trifluoromethylsulfonyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives can often be correlated with their structural features. The incorporation of electron-withdrawing groups such as trifluoromethylsulfonyl can increase the lipophilicity and reactivity of the compound, potentially enhancing its binding affinity to biological targets .

Table 1: Structure-Activity Relationship Insights

Compound TypeKey Structural FeaturesNotable ActivityReference
Pyrrole DerivativeTrifluoromethylsulfonyl groupAntimicrobial (MIC = 5 µM)
Pyrrole AnalogTert-butyl esterAnticancer (IC50 = 7.01 - 14.31 µM)

Case Studies

A detailed investigation into the activity of related pyrrole compounds has provided insights into their mechanisms of action. For instance, certain derivatives have been found to induce apoptosis in cancer cells through the activation of caspase pathways . Additionally, studies suggest that these compounds may inhibit key enzymes involved in tumor growth and metastasis.

Properties

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)-2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWRRWKJFCPRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732588
Record name tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630121-86-7
Record name tert-Butyl 3-[[(trifluoromethyl)sulfonyl]oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630121-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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